2-Propoxy-1-naphthaldehyde
Overview
Description
2-Propoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a naphthalene ring substituted with a propoxy group and an aldehyde group . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes, have shown multi-targeted anticancer activities . These complexes have been found to generate reactive oxygen species (ROS) and regulate cyclin and cyclin-dependent kinases .
Mode of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .
Biochemical Pathways
Related compounds have been found to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism .
Result of Action
Related compounds have been found to exhibit chemotherapeutic effects by generating ros, arresting the cell cycle, activating apoptotic and autophagic pathways, inducing endoplasmic reticulum stress-mediated apoptosis, inhibiting topoisomerase-1, and damaging cancer dna .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1-naphthaldehyde typically involves a multi-step reaction. One common method includes the reaction of 2-naphthol with propyl bromide in the presence of a base such as potassium hydroxide to form 2-propoxy-1-naphthol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: 2-Propoxy-1-naphthoic acid.
Reduction: 2-Propoxy-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propoxy-1-naphthaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.
1-Naphthaldehyde: Lacks the propoxy group, leading to different chemical properties and reactivity.
2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Propoxy-1-naphthaldehyde is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-propoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSPXFVANRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366174 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885-26-7 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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